1,3,5-Tris(4-hydroxyphenyl)benzene

Covalent Organic Frameworks Porous Materials Ester Linkage

Researchers pursuing ultra-high porosity COFs often encounter limited surface areas with imine-linked frameworks. 1,3,5-Tris(4-hydroxyphenyl)benzene (THPB) resolves this by enabling ester-linked COFs with BET surface areas up to 2,092 m²/g-a ~40-75% improvement over amino analogs. • Achieves 2,092 m²/g BET in COF-120; ideal for gas storage, CO₂ capture, and catalysis. • Enables reversible thermochromic polymers stable to 200°C; unique for high-temperature sensing. • Assembles into mesoscale 2D HOFs on Au(111) hosting flat electronic bands for quantum materials research. Supplied as ≥98% pure beige powder; shipped ambient.

Molecular Formula C24H18O3
Molecular Weight 354.4 g/mol
CAS No. 15797-52-1
Cat. No. B095932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Tris(4-hydroxyphenyl)benzene
CAS15797-52-1
Molecular FormulaC24H18O3
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)O
InChIInChI=1S/C24H18O3/c25-22-7-1-16(2-8-22)19-13-20(17-3-9-23(26)10-4-17)15-21(14-19)18-5-11-24(27)12-6-18/h1-15,25-27H
InChIKeyRQTDWDATSAVLOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





THPB: Strategic Triphenylbenzene Building Block


1,3,5-Tris(4-hydroxyphenyl)benzene (THPB; CAS 15797-52-1) is a triphenylbenzene derivative featuring a rigid, C3-symmetric core and three terminal para-hydroxyphenyl substituents. It is a solid beige powder with a melting point of 233–240°C and a molecular weight of 354.40 g/mol . This compound is commercially available with purity typically exceeding 97%, a specification critical for achieving ordered, high-performance materials [1]. THPB is fundamentally a multifunctional building block whose hydroxyl groups enable both covalent (esterification) and non-covalent (hydrogen-bonding) assembly into advanced materials, most notably covalent organic frameworks (COFs) and hydrogen-bonded organic frameworks (HOFs) [2].

Rigid C3-symmetric triphenylbenzene core supports ordered framework assembly
Purity specification ≥97% enables reproducible covalent/hydrogen-bonded network formation
Dual reactivity: esterification via phenolic -OH; directional H-bond donor/acceptor for HOFs

THPB: Irreplaceable vs. Common Aromatic Analogs


1,3,5-Tris(4-hydroxyphenyl)benzene is not a generic multifunctional phenol. Its substitution by superficially similar compounds like 1,3,5-trihydroxybenzene (phloroglucinol), 1,3,5-tris(4-aminophenyl)benzene (TAPB), or 1,3,5-tris(bromomethyl)benzene is scientifically invalid for targeted applications. This is due to a unique combination of properties: the rigid triphenylbenzene core provides exceptional thermal stability and a high-conductivity molecular skeleton, while the para-hydroxyphenyl groups offer a distinct balance of hydrogen-bonding capability and covalent reactivity [1]. In COF synthesis, aminophenyl analogs yield imine linkages, which differ fundamentally in stability and porosity from ester linkages formed with THPB [2]. In HOF formation, the specific geometry and H-bond donor-acceptor profile of THPB directs the formation of unique 2D topologies, unlike smaller hydroxylated cores like phloroglucinol which form different, less-defined assemblies [3]. The evidence below quantifies these critical performance differences.

Amino analog (TAPB) changes linkage chemistry
TAPB yields imine-linked COFs with different stability, porosity, and topology; ester-linked performance may not transfer.
Smaller hydroxyl cores alter HOF topology
Phloroglucinol or biphenyl diols direct less-defined assemblies and do not reproduce the 2D flat-band lattice observed with THPB.
Non-hydroxyl reactive handles require different conditions
Bromomethyl or amino-terminated analogs demand alternative coupling chemistries, limiting direct substitution in ester-based or H-bonded frameworks.

THPB: Quantified Differentiation from Analogs


Ester-Linked COF Porosity and Topology

When used as a building block for Covalent Organic Frameworks (COFs), 1,3,5-Tris(4-hydroxyphenyl)benzene (THPB) yields ester-linked frameworks with distinct and quantifiably superior porosity compared to those formed from its amino analog, 1,3,5-tris(4-aminophenyl)benzene (TAPB). A direct head-to-head comparison in the seminal work by Yaghi and coworkers demonstrates that the ester-linked COF-120 (synthesized from THPB and di(pyridin-2-yl) terephthalate) exhibits a high Brunauer-Emmett-Teller (BET) surface area of up to 2,092 m²/g [1]. In contrast, analogous imine-linked COFs formed from the same amine-terminated core typically exhibit surface areas in a lower range of 1,200–1,500 m²/g [2]. The THPB-derived COF-120 also crystallizes in an hcb topology, distinct from the kgm topology of its tetratopic-phenol counterpart [1].

BET Surface Area
Head-to-head
2,092 m²/g
Supports high-porosity COF design
COF-120, ester-linked; ~40-75% higher vs. TAPB imine COFs
Covalent Organic Frameworks Porous Materials Ester Linkage

High-Temperature Thermochromic Reversibility

In the field of polydiacetylene (PDA) thermochromic materials, 1,3,5-Tris(4-hydroxyphenyl)benzene (THPB) enables a uniquely high-temperature reversible color change. A 2024 study in Chinese Chemical Letters demonstrated that a PDA monomer synthesized using THPB as a bridging unit (DBA-PCDA) exhibited a reversible thermochromic property when heated up to 200°C [1]. In stark contrast, analogous systems using the structurally similar 1,3,5-tris(4-aminophenyl)benzene (TBA-PCDA) or biphenyl-based bridging units (DBE-PCDA) failed to polymerize under the same 254-nm UV irradiation, and thus could not achieve any thermochromic response [1]. Furthermore, this 200°C threshold significantly exceeds the performance of most organic reversible thermochromic materials, which are typically limited to <100°C [1].

Thermochromic Limit
Head-to-head
Poly(DBA-PCDA): reversible up to 200°C TAPB analog: no polymerization; biphenyl analog: no thermochromism
Supports high-temperature sensing research
254 nm UV solid-state polymerization
Thermochromic Materials Polydiacetylene High-Temperature Sensor

2D HOF with Flat Band Topology

The specific hydrogen-bonding geometry of 1,3,5-Tris(4-hydroxyphenyl)benzene (THPB) directs its self-assembly on Au(111) surfaces into a unique 2D hydrogen-bonded organic framework (HOF) that hosts a flat electronic band [1]. Angle-resolved photoemission spectroscopy (ARPES) and scanning tunneling microscopy (STM) revealed that THPB forms a highly ordered, mesoscale honeycomb-like HOF with a breathing-kagome lattice, a topology that gives rise to a flat band over the entire Brillouin zone [1]. This electronic feature is of intense interest for studying strongly correlated electron systems and topological materials. In direct contrast, attempts to form such ordered 2D HOFs with flat bands using the amino analog, 1,3,5-tris(4-aminophenyl)benzene (TAPB), have not been reported, highlighting the critical role of THPB's specific hydrogen-bond donor geometry and interaction strength [1].

Electronic Topology
Class-level
Flat band observed
Supports emergent quantum studies
Breathing-kagome HOF on Au(111); ARPES/STM
2D Materials Hydrogen-Bonded Organic Frameworks Flat Band Physics

Thermal Conductivity Enhancement in Epoxy Resins

In epoxy resin formulations, 1,3,5-Tris(4-hydroxyphenyl)benzene (THPB) functions as a curing agent that imparts a quantifiably high content of the rigid 1,3,5-triphenylbenzene skeleton. A TDK Corporation patent explicitly demonstrates that resin compositions containing 15 mass% to 50 mass% of the 1,3,5-triphenylbenzene main skeleton (derived from curing agents like THPB or its amino analog TAPB) exhibit high thermal conductivity and excellent heat resistance [1]. While the patent highlights that both THPB and TAPB can provide the rigid skeleton, THPB's hydroxyl-based curing mechanism is complementary to amine-based systems, allowing for a wider range of epoxy formulations and potentially different cure kinetics and network structures [1].

Rigid Skeleton
Reported
THPB curing agent: 15–50 mass% skeleton Non-triphenylbenzene agents: near-zero rigid content
Supports thermal management review
Patent-derived epoxy formulation data
Epoxy Resin Thermoset Composite Curing Agent

THPB: R&D and Industrial Application Scenarios


Ester-Linked COFs for Gas Storage and Separation

Researchers and companies focused on maximizing the porosity of Covalent Organic Frameworks should prioritize 1,3,5-Tris(4-hydroxyphenyl)benzene (THPB) as a core building block. The evidence demonstrates that THPB-derived ester-linked COFs (like COF-120) can achieve BET surface areas of up to 2,092 m²/g, a ~40-75% improvement over comparable imine-linked COFs from its amino analog [1]. This is critical for applications where high surface area directly correlates with performance, such as methane or hydrogen storage, carbon dioxide capture, and heterogeneous catalysis.

High-Temperature Reversible Thermochromic Sensors

For the fabrication of organic thermal indicators that must reliably operate above 100°C, THPB is an enabling precursor. Evidence shows it yields a polydiacetylene (poly(DBA-PCDA)) with reversible thermochromic properties up to 200°C, while analogs based on 1,3,5-tris(4-aminophenyl)benzene or 4,4'-dihydroxybiphenyl fail to polymerize and function [1]. This makes THPB uniquely suitable for sensing applications in high-temperature industrial processes, aerospace, or automotive systems where conventional organic thermochromics degrade.

2D HOFs for Topological Electronics Research

Fundamental research groups exploring topological quantum materials or flat band physics should procure high-purity THPB for surface-supported HOF growth. The compound's specific geometry enables the self-assembly of a mesoscale, highly ordered 2D HOF on Au(111) that hosts a flat electronic band, a property not reported for its amino or other hydroxyl analogs [1]. This provides a unique platform for investigating strongly correlated electron systems in an organic framework.

High-Performance Epoxy Thermosets with Enhanced Thermal Conductivity

In industrial settings where improved thermal management in epoxy resins is required, THPB serves as a quantifiably effective curing agent. Its use can introduce 15–50 mass% of the rigid, thermally conductive 1,3,5-triphenylbenzene skeleton into the cured matrix, a specification that directly enhances heat dissipation and mechanical stability [1]. While its amino analog can achieve a similar skeleton content, THPB offers a distinct phenolic curing chemistry that is valuable for tailoring network architecture and compatibility with other resin components.

Application
Selection Property
Validation Focus
Ester-linked COF design
Ester-forming hydroxyl groups
BET surface area and topology
High-temp thermochromic sensors
Polymerizable phenolic core
Reversible color-change threshold
2D topological electronics
H-bonding geometry for flat band
ARPES/STM flat-band observation
Thermally conductive epoxies
Rigid skeleton curing chemistry
Skeleton content and heat dissipation

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